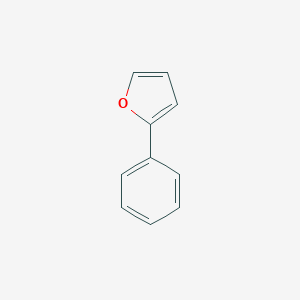

2-Phénylfuranne

Vue d'ensemble

Description

2-Phenylfuran (2-PF) is a chemical compound with a molecular formula of C8H6O. It is an aromatic heterocyclic compound, with a furan ring structure and a phenyl substituent. 2-PF is a colorless liquid at room temperature, and is insoluble in water. It has a boiling point of 212 °C and a melting point of -50 °C.

Applications De Recherche Scientifique

Résines époxy

Le 2-Phénylfuranne est utilisé dans la synthèse des résines époxy . Les résines époxy sont un type de polymère utilisé dans un large éventail d'industries, notamment l'automobile, la marine et l'aérospatiale, pour leurs excellentes propriétés mécaniques et leur résistance chimique . Le cycle furanne du this compound peut remplacer les parties phtaliques dans le polytéréphtalate d'éthylène, ce qui en fait un composant précieux dans la production de polymères plus durables .

Simulation et décomposition de spectre

Le this compound a été utilisé dans des études de simulation et de décomposition de spectre . Ces études sont cruciales pour comprendre les propriétés d'absorption UV et de fluorescence du composé . Ces connaissances peuvent être appliquées dans divers domaines tels que la photochimie, la photophysique et l'optoélectronique .

Systèmes de médicaments antimicrobiens

Les dérivés du furanne, y compris le this compound, ont des applications potentielles dans le développement de systèmes de médicaments antimicrobiens . Le groupe furanne peut servir de cadre utile pour la conception et la synthèse de nouveaux composés aux propriétés antimicrobiennes efficaces et moins nocives .

Applications énergétiques et solvants

Le furfural, un composé monofonctionnel apparenté au this compound, a été utilisé dans diverses applications liées à l'énergie (nouveaux combustibles) et aux solvants originaux . Compte tenu de la similitude structurale, le this compound peut également avoir un potentiel dans ces domaines

Safety and Hazards

2-Phenylfuran is associated with certain hazards. The safety information includes the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Mécanisme D'action

Target of Action

This compound is a derivative of furan, a heterocyclic organic compound, and phenyl group, an aromatic hydrocarbon

Mode of Action

Furan derivatives have been studied for their interactions with various biological targets . The exact interaction of 2-Phenylfuran with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Furan derivatives are known to be involved in various biochemical processes . The downstream effects of these pathways are diverse and depend on the specific targets and mode of action of the compound.

Pharmacokinetics

It is suggested that 2-phenylfuran has high gastrointestinal absorption and is bbb permeant, indicating that it can cross the blood-brain barrier

Result of Action

Furan derivatives have been studied for their potential effects in various biological systems

Propriétés

IUPAC Name |

2-phenylfuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O/c1-2-5-9(6-3-1)10-7-4-8-11-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCXNJAXHHFZVIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00333986 | |

| Record name | 2-phenylfuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00333986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

17113-33-6 | |

| Record name | 2-phenylfuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00333986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

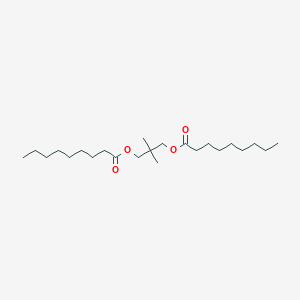

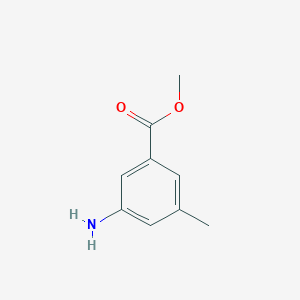

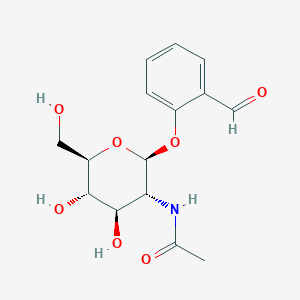

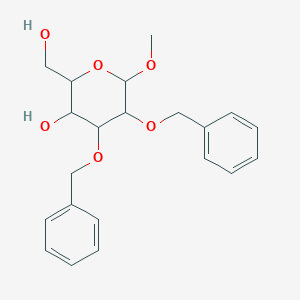

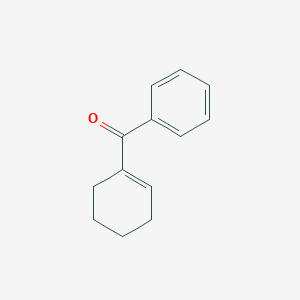

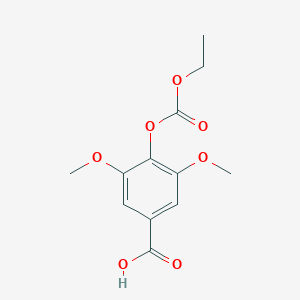

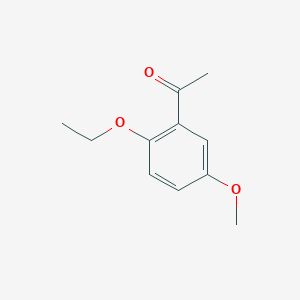

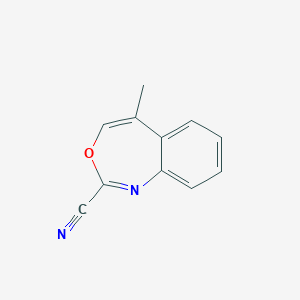

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are some common synthetic routes to 2-Phenylfuran?

A1: 2-Phenylfuran can be synthesized through various methods, including:* Homolytic Aromatic Substitution: Phenylation of furan with phenyl radicals generated from sources like diazoaminobenzene or phenylazotriphenylmethane yields 2-Phenylfuran. [, , ] * Cycloadditions: 2-Phenyloxazol-4(5H)-one reacts with acetylenic dipolarophiles, leading to the formation of 2-Phenylfuran derivatives. []* Cyclization Reactions: Treating 2′-bromodeoxybenzoins with copper powder in dimethylacetamide results in cyclization, forming 2-Phenylfuran. []* Tandem Ring-Opening/Ring-Closing Metathesis: This approach, although not yet successfully applied to Phelligridin G, aims to utilize readily available 2-Phenylfurans to access spirocyclic core structures found in natural products. []

Q2: What is the molecular formula and weight of 2-Phenylfuran?

A2: The molecular formula of 2-Phenylfuran is C10H8O, and its molecular weight is 144.17 g/mol.

Q3: How can 2-Phenylfuran be characterized using spectroscopic techniques?

A3: 2-Phenylfuran can be characterized using various spectroscopic methods, including:* NMR Spectroscopy: 1H NMR and 13C NMR spectroscopy can provide detailed information about the hydrogen and carbon environments within the molecule, respectively. []* IR Spectroscopy: Infrared spectroscopy can identify characteristic functional groups present in 2-Phenylfuran, such as C-H, C=C, and C-O stretches. []* UV-Vis Spectroscopy: This technique can provide information about the electronic transitions within the molecule and can be used to study the formation of complexes, such as those observed in electron donor-acceptor (EDA) catalyzed reactions. []

Q4: What are some notable physical properties of 2-Phenylfuran?

A4: 2-Phenylfuran is a colorless liquid at room temperature. It exhibits fluorescence, a property significantly enhanced in its biaryl derivative, 5,5′-Diphenyl-2,2′-bifuran. []

Q5: Does 2-Phenylfuran have any known catalytic properties?

A5: While 2-Phenylfuran itself is not known to be catalytically active, derivatives like tetrahydrocarbazole (THC), which share structural similarities with 2-Phenylfuran, have been successfully employed as catalysts in electron donor-acceptor (EDA) catalyzed reactions for the synthesis of biaryl and aryl-heteroaryl compounds. []

Q6: Are there any applications of 2-Phenylfuran in materials science?

A6: While specific applications of 2-Phenylfuran in material science are not extensively documented in the provided research, its derivatives, particularly those with extended π-systems, have shown potential in the development of organic electronic materials due to their unique electronic and optical properties. For example, the incorporation of 2-Phenylfuran units into polymers could influence their conductivity, light emission, or charge transport properties.

Q7: How is computational chemistry used in research related to 2-Phenylfuran?

A7: Computational chemistry plays a crucial role in understanding 2-Phenylfuran and its derivatives. For instance:* Spectrum Simulation and Decomposition: Theoretical calculations and simulations can help interpret experimental spectroscopic data. Nuclear ensemble methods have been applied to simulate and decompose spectra of 2-Phenylfuran. []* QSAR Modeling: Quantitative Structure-Activity Relationship (QSAR) models, often based on convolutional neural networks (CNN), are employed to predict the biological activity of 2-Phenylfuran derivatives. This approach has been used to identify potential inhibitors of anthrax lethal factor. []* Rotational Barrier Calculations: Molecular orbital (MO) calculations using methods like HF/6-31G and B3LYP/6-31G have been employed to study the effect of fused benzene rings on rotational barriers in 2-Phenylfuran and related compounds. []

Q8: How do structural modifications impact the activity of 2-Phenylfuran derivatives?

A8: Structure-activity relationship (SAR) studies are crucial in understanding how modifications to the 2-Phenylfuran scaffold affect its activity. * Anthrax Lethal Factor Inhibition: Research has shown that specific fragments like carboxylic acid, 2-Phenylfuran, N-phenyldihydropyrazole, and others are associated with inhibitory activity against anthrax lethal factor. The presence and arrangement of these fragments can significantly influence potency. []* Platelet Aggregation Inhibition: In the context of platelet aggregation inhibition, introducing specific substituents on the 2-phenyl group of coumarin derivatives containing a 2-Phenylfuran moiety was found to improve their potency, particularly against platelet-activating factor (PAF)-induced aggregation. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,4-Bis[(trimethylsilyl)ethynyl]benzene](/img/structure/B99497.png)